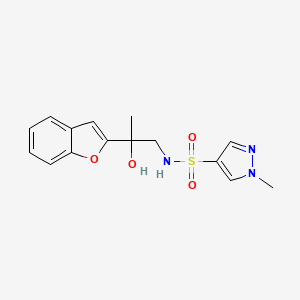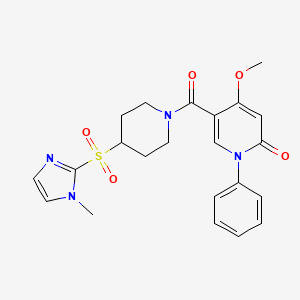
Ethyl 8-methyl-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unfortunately, I couldn’t find a specific description for this compound.
Synthesis Analysis
No specific information on the synthesis of this compound was found.Molecular Structure Analysis
I couldn’t find any detailed molecular structure analysis for this compound.Chemical Reactions Analysis
No specific chemical reactions involving this compound were found.Physical And Chemical Properties Analysis
No specific physical and chemical properties for this compound were found.Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
Researchers have synthesized and characterized new quinazolines, including compounds structurally related to Ethyl 8-methyl-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate, demonstrating potential antimicrobial properties. These compounds were screened for antibacterial and antifungal activities against a variety of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. This study highlights the compound's relevance in addressing microbial resistance through novel antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Anticancer Activity
A study focused on synthesizing 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives to evaluate their anticancer effect against the breast cancer MCF-7 cell line. The precursor compound, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, underwent several synthetic steps leading to compounds that exhibited significant anticancer activity. This demonstrates the potential utility of such compounds in cancer therapy, particularly in targeting breast cancer cells (Gaber, A., Alsanie, W., Alhomrani, M., Alamri, Abdulhakeem S., El‐Deen, I. M., & Refat, M., 2021).
Molecular Docking and Cytotoxic Activity
Another study synthesized a derivative related to Ethyl 8-methyl-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate and evaluated its cytotoxic activity against human cancer cell lines. The compound showed potent cytotoxic activity and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi, Y., Alamri, M., Geesi, Mohammed H., Anouar, E., Ouerghi, O., Alabbas, A., Alossaimi, Manal A., Altharawi, Ali, Dehbi, Oussama, & Alqahtani, Safar M., 2021).
Zukünftige Richtungen
While I couldn’t find specific future directions for this compound, I did find a related compound, "8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile"1. This might suggest that research is being conducted on similar compounds, which could potentially include “Ethyl 8-methyl-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate” in the future.
Eigenschaften
IUPAC Name |
ethyl 8-methyl-2-oxo-4-(thiophen-2-ylmethylamino)-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-18(22)14-16(19-10-12-7-5-9-24-12)13-8-4-6-11(2)15(13)20-17(14)21/h4-9H,3,10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSOHPLWTADUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-methyl-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

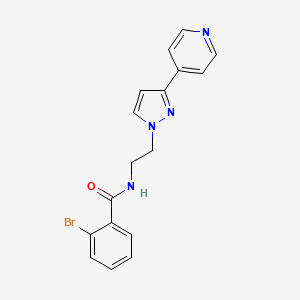
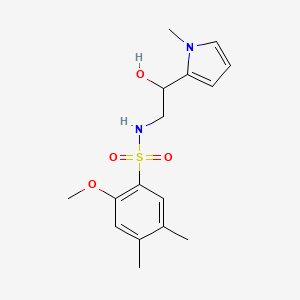
![8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride](/img/structure/B2746435.png)
![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)
![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)
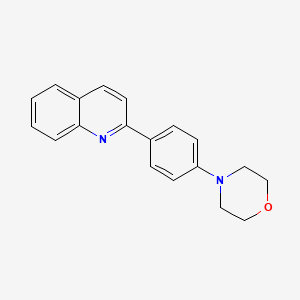
![N,N-Bis[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2746442.png)
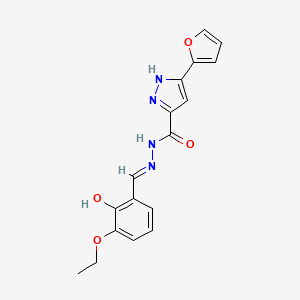
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2746444.png)

![Ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2746448.png)

